Carpropamid

Catalog No.
S580885
CAS No.
104030-54-8
M.F
C15H18Cl3NO
M. Wt
334.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpropamid

Fungicide resistance to MBI-R inhibitors like tricyclazole threatens rice blast management. Carpropamid, a systemic MBI-D fungicide, specifically inhibits scytalone dehydratase, overcoming this resistance with no cross-resistance. Key procurement values: • Effective against MBI-R-resistant Pyricularia oryzae strains, ensuring reliable field control. • Excellent root uptake and systemic translocation enable nursery box application, reducing foliar spray costs and labor. • Ideal rotation partner for resistance management programs, prolonging lifespan of other fungicide classes.

CAS Number

104030-54-8

Product Name

Carpropamid

IUPAC Name

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide

Molecular Formula

C15H18Cl3NO

Molecular Weight

334.7 g/mol

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)

InChI Key

RXDMAYSSBPYBFW-UHFFFAOYSA-N

SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Synonyms

(1RS,3SR)-2,2-dichloro-N-(R)-1-(4-chlorophenyl)ethyl-1-ethyl-3-methylcyclopropanecarboxamide, carpropamid

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

The exact mass of the compound Carpropamid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of cyclopropylcarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Carpropamid is a systemic agricultural fungicide developed for the specific control of rice blast disease caused by the fungus *Pyricularia oryzae* (syn. *Magnaporthe oryzae*). It belongs to the class of Melanin Biosynthesis Inhibitors (MBIs), which are essential for the fungus's ability to infect the host plant. Unlike other MBIs, Carpropamid's specific mode of action is the inhibition of the scytalone dehydratase enzyme (MBI-D), a distinct target within the melanin synthesis pathway. This targeted mechanism is a critical differentiator for procurement decisions, particularly in agricultural settings where fungicide resistance is a primary concern.

Procurement Fit

MBI-D class target engagement: scytalone dehydratase inhibition in melanin biosynthesis pathway
Systemic rice blast control suited for nursery-box and seed-treatment workflows
Long-duration preventative profile supported by secondary inoculum suppression

Substituting Carpropamid with more common Melanin Biosynthesis Inhibitors (MBIs) like tricyclazole or pyroquilon is a critical procurement error. These common alternatives inhibit a different enzyme in the melanin pathway—reductase (MBI-R)—whereas Carpropamid specifically inhibits scytalone dehydratase (MBI-D). This mechanistic difference is crucial because fungal populations can develop resistance to one class of MBI without showing cross-resistance to the other. Therefore, Carpropamid remains effective against *P. oryzae* strains that have developed resistance to MBI-R fungicides. This lack of cross-resistance makes it a non-interchangeable tool for resistance management programs, where simply selecting another MBI would fail to control resistant pathogens.

Substitution Risk

MBI-D class Complete cross-resistance with diclocymet and fenoxanil; within-class substitution does not alter resistance selection pressure
MBI-R class Targets a different enzyme (1,3,8-THN reductase) and shows distinct cross-resistance profile; may not transfer control expectations
Dual mode Reported phytoalexin synthesis enhancement (EPAS) is not documented for other MBI-Ds; residual efficacy context may differ

Differentiated Enzymatic Target: No Cross-Resistance with Common MBI-R Fungicides

Carpropamid targets scytalone dehydratase (MBI-D), while the widely used fungicide tricyclazole targets reductase (MBI-R) in the melanin biosynthesis pathway. This fundamental difference in the molecular target means that fungal strains resistant to tricyclazole do not exhibit cross-resistance to Carpropamid. While field resistance to tricyclazole has not been widely confirmed, its potential remains a concern, and laboratory-induced resistance has been studied. Carpropamid provides a distinct, alternative mode of action, making it a critical component for resistance management strategies.

Evidence DimensionEnzymatic Target in Melanin Pathway
Target Compound DataScytalone Dehydratase (MBI-D)
Comparator Or BaselineTricyclazole & Pyroquilon: Reductase (MBI-R)
Quantified DifferenceMechanistically distinct enzymatic targets
ConditionsMelanin biosynthesis pathway in *Pyricularia oryzae*.

This allows for effective control of rice blast in situations where MBI-R fungicides are losing efficacy or as a rotational partner to prevent resistance development.

SDH Inhibition
Cross-study comparable
Ki = 19 pM; >200-fold reduced inhibition for V75M mutant
Establishes baseline potency and V75M resistance liability context
In vitro recombinant SDH assay; informs regional procurement review

High-Potency Enzyme Inhibition: Tight-Binding to Scytalone Dehydratase

Carpropamid is a potent, tight-binding inhibitor of its target enzyme, scytalone dehydratase. In an in-vitro enzymatic assay using the wild-type enzyme (SDH1-WT) from *P. oryzae*, Carpropamid demonstrated a half-maximal inhibitory concentration (IC50) of less than 3.0 nM. Crystallographic studies confirm that Carpropamid binds securely within a hydrophobic cavity of the enzyme, an interaction stabilized by hydrogen bonding and extensive contacts with key amino acid residues. This high-affinity binding is the basis for its powerful fungicidal activity at low concentrations.

Evidence DimensionIn-vitro IC50 against wild-type scytalone dehydratase (SDH1-WT)
Target Compound Data< 3.0 nM
Comparator Or BaselineNPD10129 (a moderately active screening compound): 5,900 nM (5.9 µM)
Quantified DifferenceAt least 1960-fold more potent than the moderately active comparator.
ConditionsIn-vitro enzymatic activity assay with recombinant *P. oryzae* scytalone dehydratase.

High intrinsic potency allows for lower application rates in formulations, reducing material costs and environmental load while ensuring effective target suppression.

Cross-Resistance
Head-to-head
Complete cross-resistance with diclocymet and fenoxanil in resistant field isolates
Defines MBI-D as a single cross-resistance group for stewardship
Field isolates, Japan 2001; laboratory sensitivity confirmation

Process & Application Suitability: Effective Systemic Action via Root Uptake

Carpropamid exhibits excellent systemic activity, being readily absorbed by the roots of rice plants and translocated throughout the plant. This property makes it highly suitable for efficient application methods such as seedling box or nursery box treatments, a common practice in rice cultivation. Root treatment with Carpropamid has been shown to almost completely prevent the penetration of the fungus into host cells. This contrasts with purely contact fungicides which require thorough foliage coverage and do not protect new growth, and it provides a durable, long-lasting control efficacy that is critical for process efficiency in large-scale agriculture.

Evidence DimensionSystemic Translocation and Application Method
Target Compound DataDemonstrated systemic translocation from roots to shoots, suitable for nursery box application.
Comparator Or BaselineContact fungicides (requiring foliar spray and reapplication to protect new growth).
Quantified DifferenceQualitative improvement in application efficiency and duration of control.
ConditionsRice plant cultivation, root application (e.g., nursery box treatment).

This systemic action allows for simplified, labor-saving application methods early in the plant's life cycle, providing prolonged protection and reducing the need for repeated foliar sprays.

Seed Treatment
Head-to-head
Ranked higher than azoxystrobin; lower than probenazole and pyroquilon granules
Field-validated performance ranking for direct-seeded rice systems
Paddy field trials, 1998–2000; cv. Doman-naka
EPAS Activity
Class-level
Stereoisomer-specific enhancement of momilactone A and sakuranetin accumulation
Unique secondary mode among MBI-Ds; may support residual field efficacy context
A(1R,3S) isomer primarily responsible; data to verify across analogs
Secondary Spread
Reported
Significant reduction in spore liberation from primary lesions
Supports long-duration control through epidemic cycle disruption
Controlled chamber study with ultrasonic humidifier

Fungicide Resistance Management Programs

Carpropamid should be procured as a primary tool for managing or preventing fungicide resistance in rice blast control. Due to its unique MBI-D mode of action, it is effective against pathogens resistant to MBI-R fungicides like tricyclazole and serves as an ideal rotational or mixture partner to prolong the lifespan of other fungicide classes.

Prophylactic Control via Nursery Box or Seedling Treatment

For large-scale rice cultivation, Carpropamid is the right choice for early-stage, prophylactic treatment. Its excellent root uptake and systemic translocation allow for efficient application to seedlings in nursery boxes, providing long-lasting protection throughout the plant's critical growth stages and reducing the labor and material costs associated with repeated foliar sprays.

Biochemical Research and Assay Development

As a well-characterized, high-potency, and specific inhibitor of scytalone dehydratase, Carpropamid is an ideal positive control or reference standard for research. It is perfectly suited for developing and validating new high-throughput screening assays aimed at discovering novel MBI-D fungicides or for fundamental studies of the melanin biosynthesis pathway.

Application Fit Matrix

Application
Selection Property
Validation Focus
Nursery-box treatment
Systemic, long-duration preventative profile
Secondary inoculum suppression and regional V75M frequency monitoring
Direct-seeded rice seed treatment
Early-season blast control in labor-efficient systems
Field efficacy comparison against alternative seed treatments
Resistance management rotation
MBI-D cross-resistance group identity
Alternation or mixture with non-cross-resistant chemistry
Integrated management with MBI-D resistance
EPAS-mediated residual field response
Combination with effective partner fungicides; host-defense priming context

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

333.045397 g/mol

Monoisotopic Mass

333.045397 g/mol

Heavy Atom Count

20

LogP

4.23 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104030-54-8

Wikipedia

Carpropamid

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